molecular formula C18H9Cl2F3N2O2 B2984907 6-(4-Chlorobenzoyl)-2-(4-chlorophenyl)-5-(trifluoromethyl)pyridazin-3-one CAS No. 478043-60-6

6-(4-Chlorobenzoyl)-2-(4-chlorophenyl)-5-(trifluoromethyl)pyridazin-3-one

Cat. No.: B2984907
CAS No.: 478043-60-6
M. Wt: 413.18
InChI Key: VYZUSFTVCMAOET-UHFFFAOYSA-N
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Description

6-(4-Chlorobenzoyl)-2-(4-chlorophenyl)-5-(trifluoromethyl)pyridazin-3-one is a complex organic compound characterized by its multiple chloro and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the reaction of 4-chlorobenzoyl chloride with 4-chlorophenylhydrazine. The reaction conditions require careful control of temperature and the use of a suitable solvent, such as dichloromethane, to ensure the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the reaction conditions to achieve high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the final product meets quality standards.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions may involve the use of lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of various substituted pyridazinones.

Scientific Research Applications

This compound has several applications in scientific research, including:

  • Chemistry: Used as a building block in the synthesis of more complex molecules.

  • Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

  • Medicine: Investigated for its therapeutic potential in treating various diseases.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological activity. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • 4-Chlorobenzoyl chloride: A related compound used in organic synthesis.

  • 4-Chlorophenylhydrazine: Another precursor in the synthesis of this compound.

  • Trifluoromethylpyridazinones: A class of compounds with similar structural features.

Uniqueness: 6-(4-Chlorobenzoyl)-2-(4-chlorophenyl)-5-(trifluoromethyl)pyridazin-3-one stands out due to its unique combination of chloro and trifluoromethyl groups, which can impart distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

6-(4-chlorobenzoyl)-2-(4-chlorophenyl)-5-(trifluoromethyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H9Cl2F3N2O2/c19-11-3-1-10(2-4-11)17(27)16-14(18(21,22)23)9-15(26)25(24-16)13-7-5-12(20)6-8-13/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYZUSFTVCMAOET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=NN(C(=O)C=C2C(F)(F)F)C3=CC=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H9Cl2F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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